

The Biological Origin of 16-Keto Aspergillimide: A Technical Guide

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Compound of Interest

Compound Name: 16-Keto Aspergillimide

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Abstract

16-Keto Aspergillimide is a structurally intriguing secondary metabolite with noteworthy anthelmintic properties. This technical guide provides a comprehensive overview of its biological origin, focusing on the producing organisms, a putative biosynthetic pathway, and the enzymatic machinery likely involved in its formation. Drawing parallels with the well-characterized biosynthesis of structurally related indole alkaloids, such as paraherquamides and notoamides, this document outlines the key enzymatic steps from primary metabolic precursors to the final complex molecule. Furthermore, this guide includes inferred experimental protocols for the isolation and characterization of **16-Keto Aspergillimide** and discusses the potential for quantitative analysis of its production. This document is intended to be a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Fungi of the genus *Aspergillus* are prolific producers of a diverse array of secondary metabolites, many of which possess potent biological activities. Among these, the aspergillimides represent a novel class of anthelmintic compounds. **16-Keto Aspergillimide**, a prominent member of this class, has been isolated from *Aspergillus* strain IMI 337664 and *Aspergillus aculeatus*[1][2]. Its chemical structure is closely related to the paraherquamide family of mycotoxins, suggesting a shared biosynthetic origin[2]. Understanding the biological

production of **16-Keto Aspergillimide** is crucial for its potential development as a therapeutic agent, enabling pathway engineering for improved yields and the generation of novel analogs.

Producing Organisms

To date, the production of **16-Keto Aspergillimide** has been attributed to the following fungal species:

- *Aspergillus* strain IMI 337664: This strain was the source from which **16-Keto Aspergillimide** was first isolated and identified as a novel anthelmintic agent[2].
- *Aspergillus aculeatus*: This species has also been reported to produce **16-Keto Aspergillimide**[1].

The isolation of this compound from different *Aspergillus* species suggests that the biosynthetic gene cluster responsible for its production may be present in other related fungi.

Proposed Biosynthetic Pathway

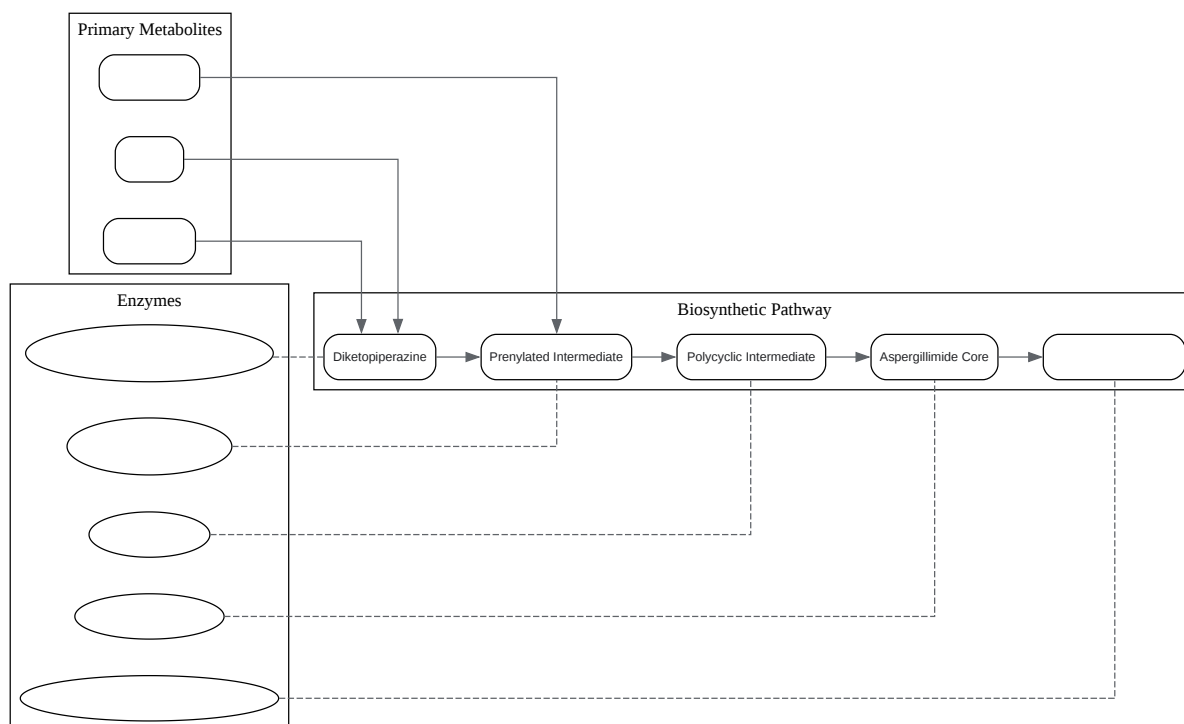
While the definitive biosynthetic gene cluster for **16-Keto Aspergillimide** has not yet been elucidated, its structural similarity to paraherquamides allows for the proposal of a putative biosynthetic pathway. The biosynthesis of paraherquamides and related indole alkaloids, such as notoamides, is initiated from the amino acid precursors L-tryptophan and L-proline.

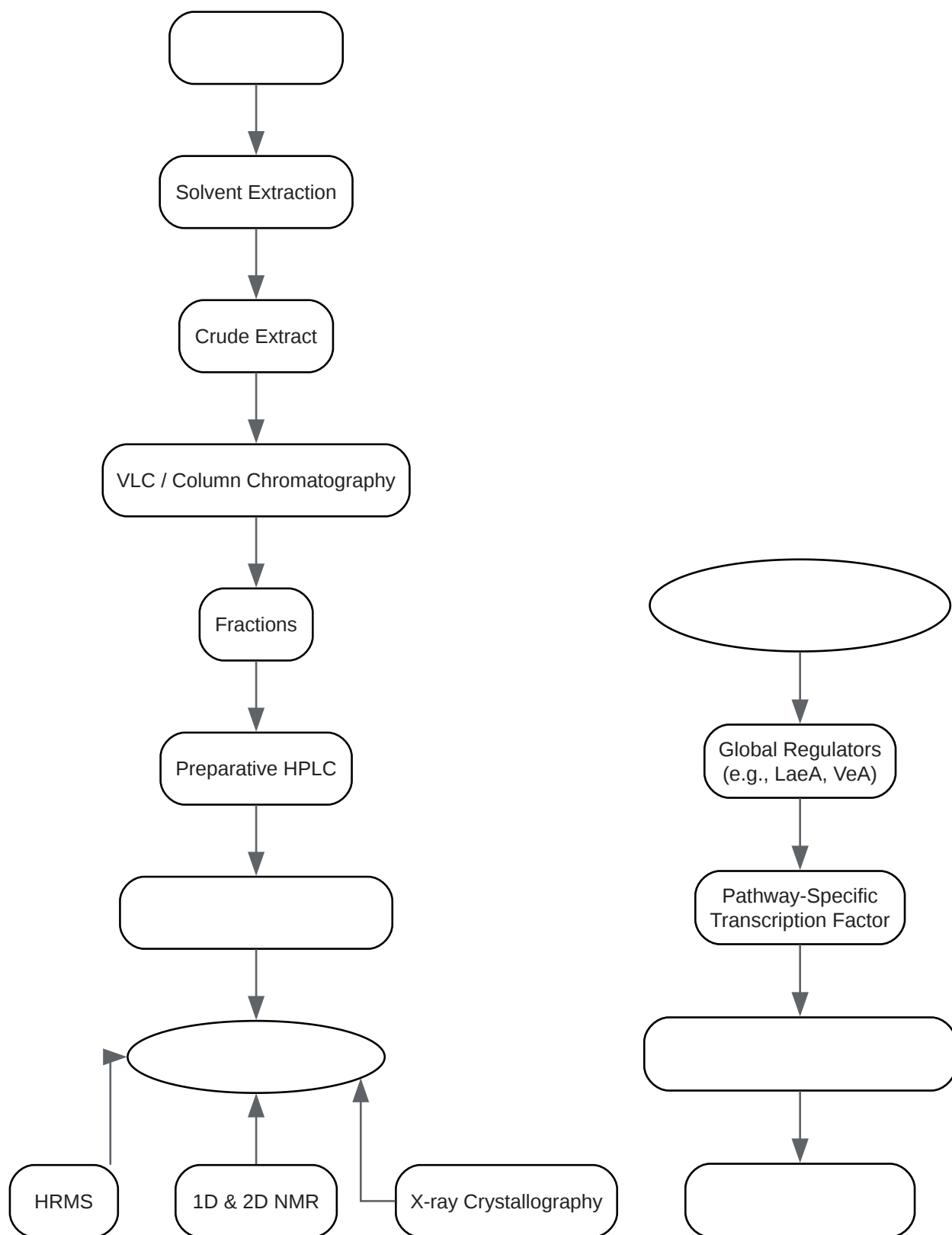
The proposed pathway for **16-Keto Aspergillimide** likely involves the following key steps:

- **Diketopiperazine Formation:** A nonribosomal peptide synthetase (NRPS) catalyzes the condensation of L-tryptophan and L-proline to form a diketopiperazine intermediate.
- **Prenylation:** A prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) unit to the indole ring of the diketopiperazine scaffold.
- **Cyclization (Intramolecular Diels-Alder Reaction):** A putative Diels-Alderase enzyme is proposed to catalyze an intramolecular [4+2] cycloaddition to form the characteristic polycyclic core of the aspergillimide structure.
- **Oxidative Tailoring:** A series of tailoring enzymes, likely including monooxygenases (e.g., cytochrome P450s or flavin-dependent monooxygenases), would then modify the core

structure through oxidations, including the formation of the ketone group at position 16.

The following diagram illustrates the proposed biosynthetic pathway leading to **16-Keto Aspergillimide**, drawing parallels with the known paraherquamide biosynthesis.





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